molecular formula C9H17NO2 B2976840 [cis-2,6-Dimethylpiperidin-1-yl]acetic acid CAS No. 1212063-33-6

[cis-2,6-Dimethylpiperidin-1-yl]acetic acid

Cat. No.: B2976840
CAS No.: 1212063-33-6
M. Wt: 171.24
InChI Key: YLBXXWPPZXGSJT-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[cis-2,6-Dimethylpiperidin-1-yl]acetic acid is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cis-2,6-Dimethylpiperidin-1-yl]acetic acid typically involves the reaction of 2,6-dimethylpiperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 2,6-dimethylpyridine followed by acetylation. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[cis-2,6-Dimethylpiperidin-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted acetic acid derivatives .

Mechanism of Action

The mechanism of action of [cis-2,6-Dimethylpiperidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformational states. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[cis-2,6-Dimethylpiperidin-1-yl]acetic acid is unique due to its combination of the piperidine ring and acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylpiperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-4-3-5-8(2)10(7)6-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBXXWPPZXGSJT-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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